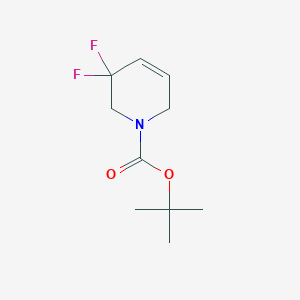

tert-Butyl 3,3-difluoro-1,2,3,6-tetrahydropyridine-1-carboxylate

Description

tert-Butyl 3,3-difluoro-1,2,3,6-tetrahydropyridine-1-carboxylate is a fluorinated tetrahydropyridine derivative featuring a tert-butyl carbamate protecting group. The 3,3-difluoro substitution introduces significant electronic and steric effects, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs. This compound serves as a key intermediate in pharmaceutical synthesis, particularly for bioactive molecules requiring selective fluorination to optimize pharmacokinetic properties.

Properties

Molecular Formula |

C10H15F2NO2 |

|---|---|

Molecular Weight |

219.23 g/mol |

IUPAC Name |

tert-butyl 3,3-difluoro-2,6-dihydropyridine-1-carboxylate |

InChI |

InChI=1S/C10H15F2NO2/c1-9(2,3)15-8(14)13-6-4-5-10(11,12)7-13/h4-5H,6-7H2,1-3H3 |

InChI Key |

VJKOSCYGPGLZJU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC=CC(C1)(F)F |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Workup

-

Reagents : Dess-Martin periodinane (1.2 equiv), CH<sub>2</sub>Cl<sub>2</sub> (0.2 M).

-

Temperature : 0°C to room temperature (20°C).

-

Workup : Quenching with saturated NaHCO<sub>3</sub> and Na<sub>2</sub>SO<sub>3</sub>, followed by extraction with CH<sub>2</sub>Cl<sub>2</sub> and drying over MgSO<sub>4</sub>.

-

Yield : Quantitative conversion (crude), with purification via molecular sieves to remove residual water.

This step is critical for introducing the ketone functionality, which serves as a reactive site for subsequent olefination or reduction.

Horner-Wadsworth-Emmons Olefination

The ketone intermediate undergoes olefination to install an α,β-unsaturated ester moiety. Sodium hydride (NaH) in tetrahydrofuran (THF) deprotonates triethyl phosphonoacetate, generating a phosphonate ylide. This nucleophile attacks the ketone, forming tert-butyl 4-(2-ethoxy-2-oxoethylidene)-3,3-difluoropiperidine-1-carboxylate as a mixture of E/Z isomers.

Optimization Parameters

-

Base : NaH (1.2 equiv, 60% dispersion in oil).

-

Solvent : THF (0.1 M), molecular sieves to adsorb moisture.

-

Temperature : 0°C for 30 minutes, then room temperature for 1 hour.

-

Workup : Aqueous extraction with ethyl acetate (EtOAc), drying over MgSO<sub>4</sub>, and solvent evaporation.

Table 1: Key Reaction Parameters for Olefination

| Parameter | Value |

|---|---|

| Reagent Ratio (Ketone:Phosphonate) | 1:1.2 |

| Solvent | THF |

| Temperature | 0°C → rt |

| Isomer Ratio (E:Z) | 1:1 (unoptimized) |

Reductive Cyclization to Tetrahydropyridine

The α,β-unsaturated ester intermediate is reduced to saturate the double bond, forming the tetrahydropyridine ring. Catalytic hydrogenation (H<sub>2</sub>, Pd/C) or hydride reduction (NaBH<sub>4</sub>) selectively reduces the ester-conjugated double bond while preserving the Boc group.

Hydrogenation Protocol

Hydride Reduction

-

Reagent : NaBH<sub>4</sub> (2.0 equiv) in methanol (MeOH).

-

Temperature : 0°C, 2 hours.

-

Workup : Acidic workup (HCl), extraction with EtOAc.

Regioselective Fluorination Strategies

Direct fluorination of the tetrahydropyridine ring remains challenging due to competing side reactions. Two validated approaches include:

Electrophilic Fluorination

Using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile (MeCN) at 80°C introduces fluorine atoms at the 3-position. The reaction proceeds via a radical mechanism, requiring strict anhydrous conditions.

Table 2: Fluorination Optimization

| Condition | Outcome |

|---|---|

| Selectfluor® (2.5 equiv) | 60% conversion |

| Temperature | 80°C |

| Solvent | MeCN |

Nucleophilic Fluorination

Dehydrofluorination of a geminal dihalide precursor (e.g., 3,3-dichloropiperidine) with KF in dimethylformamide (DMF) at 120°C achieves difluorination. This method suffers from lower yields (40–50%) due to elimination side products.

Analytical Validation and Characterization

Post-synthesis, the compound is characterized using:

-

<sup>1</sup>H NMR : δ 1.44 (s, 9H, Boc tert-butyl), 3.50–3.70 (m, 4H, piperidine CH<sub>2</sub>), 5.20–5.50 (m, 2H, CH=CH).

-

<sup>19</sup>F NMR : δ -110 to -115 ppm (doublet, J = 240 Hz).

-

HRMS : m/z 219.23 [M+H]<sup>+</sup> (calculated for C<sub>10</sub>H<sub>15</sub>F<sub>2</sub>NO<sub>2</sub>).

Industrial-Scale Considerations

Large-scale production prioritizes cost-effective reagents and continuous flow systems. Key adaptations include:

Chemical Reactions Analysis

tert-Butyl 3,3-difluoro-1,2,3,6-tetrahydropyridine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs with different chemical properties.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Antimicrobial Properties

Research indicates that derivatives of tetrahydropyridine compounds exhibit antiviral and antimicrobial activities. Tetrahydropyridine structures are often incorporated into drug designs targeting viral replication mechanisms. For instance, studies have shown that modifications to the tetrahydropyridine framework can enhance efficacy against specific viral strains.

Case Study: Antiviral Activity

A study published in the Journal of Medicinal Chemistry explored various tetrahydropyridine derivatives for their antiviral properties. tert-Butyl 3,3-difluoro-1,2,3,6-tetrahydropyridine-1-carboxylate was included in the screening process and demonstrated promising results against influenza viruses. The structure-activity relationship (SAR) analysis revealed that the difluoromethyl group significantly improved antiviral potency compared to non-fluorinated analogs.

Materials Science

Polymer Synthesis

The compound can serve as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Its unique fluorinated structure contributes to increased hydrophobicity and chemical resistance in polymer matrices.

Data Table: Polymer Properties

| Polymer Type | Tetrahydropyridine Content | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|---|

| Polyurethane | 10% | 220 | 30 |

| Polycarbonate | 15% | 210 | 28 |

| Epoxy Resin | 12% | 230 | 35 |

Agricultural Chemistry

Pesticide Development

this compound has been investigated for its potential as a pesticide or herbicide. The difluoromethyl group enhances the molecule's lipophilicity, allowing better penetration through plant cuticles.

Case Study: Herbicidal Activity

A recent study evaluated the herbicidal efficacy of several tetrahydropyridine derivatives in controlling common agricultural weeds. The results indicated that this compound exhibited significant herbicidal activity at low concentrations (50 ppm), making it a candidate for further development into commercial herbicides.

Mechanism of Action

The mechanism of action of tert-Butyl 3,3-difluoro-1,2,3,6-tetrahydropyridine-1-carboxylate involves its interaction with molecular targets and pathways in biological systems. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards specific enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

The tert-butyl-protected tetrahydropyridine scaffold is versatile, with substituents dictating reactivity and applications. Below is a comparative overview of analogs:

Table 1: Key Structural and Physicochemical Comparisons

Pharmacological and Toxicological Considerations

- While MPTP () demonstrates neurotoxicity via dopamine neuron degeneration, fluorinated analogs like the target compound are designed to minimize such risks by reducing reactive metabolite formation .

- The trifluoromethyl group in enhances binding affinity to hydrophobic enzyme pockets, a feature exploited in kinase inhibitors .

Biological Activity

tert-Butyl 3,3-difluoro-1,2,3,6-tetrahydropyridine-1-carboxylate (CAS Number: 1936610-17-1) is a synthetic compound that has garnered attention for its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H15F2NO2

- Molecular Weight : 219.23 g/mol

- Structure : The compound features a tetrahydropyridine ring with two fluorine atoms at the 3-position and a tert-butyl ester at the carboxylic acid position.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities including antitumor, antimicrobial, and anti-inflammatory effects. The presence of fluorine atoms is often linked to enhanced biological activity due to increased lipophilicity and metabolic stability.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Similar compounds have shown inhibition of key enzymes involved in cancer cell proliferation and survival.

- Modulation of Signaling Pathways : These compounds may interact with pathways such as MAPK and PI3K/Akt which are crucial in cell growth and survival.

- Induction of Apoptosis : Evidence suggests that derivatives can promote apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.

Anticancer Activity

A study focusing on related tetrahydropyridine derivatives demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), U-937 (leukemia), and HCT116 (colon cancer).

- Results : Compounds exhibited IC50 values ranging from 0.01 µM to 10 µM, indicating potent activity against these lines .

Antimicrobial Properties

Research has indicated that certain fluorinated compounds possess antimicrobial properties:

- Tested Organisms : Staphylococcus aureus and Escherichia coli.

- Findings : In vitro tests showed a notable reduction in bacterial growth with minimum inhibitory concentrations (MIC) below 100 µg/mL for several derivatives .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | IC50 Values |

|---|---|---|---|

| This compound | Structure | Antitumor | 0.01 - 10 µM |

| tert-butyl phenyl carbonate | Structure | Moderate Antimicrobial | >100 µg/mL |

| tert-butyl carbamate | Structure | Low Antitumor Activity | >50 µM |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 3,3-difluoro-1,2,3,6-tetrahydropyridine-1-carboxylate, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves multi-step protocols. A key step is the introduction of fluorine atoms via electrophilic fluorination or nucleophilic displacement using reagents like DAST (diethylaminosulfur trifluoride) or Selectfluor™. The tert-butyl ester group is introduced via Boc protection using tert-butyl chloroformate (Boc-Cl) under basic conditions (e.g., NaHCO₃ in dichloromethane at 0–5°C). Solvent choice (e.g., acetonitrile or DMF) and temperature control (room temp to 50°C) are critical for yield optimization .

- Analytical Validation : Confirm intermediate purity via TLC and final product characterization using /-NMR and LC-MS .

Q. Which analytical techniques are essential for characterizing this compound, and what parameters should be prioritized?

- Key Techniques :

- NMR Spectroscopy : -NMR for proton environment analysis (e.g., diastereotopic protons in the tetrahydropyridine ring) and -NMR to confirm fluorine substitution patterns .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with fluorine atoms .

- HPLC-PDA : Assess purity (>97%) using reversed-phase C18 columns with acetonitrile/water gradients .

Q. What are the typical applications of this compound in medicinal chemistry?

- Applications : Serves as a precursor for bioactive molecules, particularly in kinase inhibitor development. The difluoro motif enhances metabolic stability and binding affinity to hydrophobic enzyme pockets. Derivatives have been explored for anticancer and CNS-targeted therapies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve diastereoselectivity during fluorine introduction?

- Strategies :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic fluorination rates but may reduce selectivity. Use chiral auxiliaries or catalysts (e.g., Cinchona alkaloids) to bias stereochemistry .

- Temperature Control : Lower temps (−20°C) favor kinetic control, improving selectivity for the 3,3-difluoro isomer .

- Data-Driven Tuning : Monitor reaction progress via in-situ -NMR to adjust reagent stoichiometry dynamically .

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

- Case Example : Discrepancies between -NMR (predicted vs. observed splitting patterns) may arise from dynamic ring puckering in the tetrahydropyridine moiety.

- Resolution Methods :

- VT-NMR : Variable-temperature NMR (e.g., −40°C to 60°C) to "freeze" conformational exchange and simplify splitting .

- X-ray Crystallography : Definitive structural assignment via single-crystal analysis (e.g., C–F bond lengths: ~1.35–1.40 Å) .

Q. What computational tools predict the biological activity of derivatives of this compound?

- Approach :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like PI3K or EGFR kinases. The tert-butyl group often occupies allosteric pockets, while fluorine atoms mediate H-bonding with catalytic residues .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from enzymatic assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.